molecular formula C8H14ClN B2422426 7-Methylene-5-azaspiro[3.4]octane hydrochloride CAS No. 1956321-95-1

7-Methylene-5-azaspiro[3.4]octane hydrochloride

Cat. No.: B2422426
CAS No.: 1956321-95-1
M. Wt: 159.66
InChI Key: HKRNKOLEKFFPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylene-5-azaspiro[3.4]octane hydrochloride (CAS: 1956321-95-1 ) is a high-value spirocyclic chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H14ClN and a molecular weight of 159.66 g/mol , this compound features a unique spiro[3.4]octane core structure. The 5-azaspiro[3.4]octane scaffold is recognized as a privileged structure in pharmaceutical research, often used to explore three-dimensional chemical space and to create novel molecular entities with potential biological activity . While the specific biological mechanism of action for this base structure is highly dependent on the final target molecule, analogous 5-azaspiro[3.4]octane derivatives have been investigated as agonists for specific receptors, such as the M4 muscarinic receptor, indicating potential applications in neuroscientific and pharmacological research . The methylidene substituent provides a versatile synthetic handle for further chemical modification and elaboration, making this compound a valuable intermediate for constructing more complex molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers can utilize this spirocyclic scaffold to develop new compounds for screening, investigate structure-activity relationships (SAR), and advance innovative discovery programs.

Properties

IUPAC Name

7-methylidene-5-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-7-5-8(9-6-7)3-2-4-8;/h9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRNKOLEKFFPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2(CCC2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylene-5-azaspiro[3.4]octane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing a nitrogen atom and a methylene group. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of 7-Methylene-5-azaspiro[3.4]octane hydrochloride may involve large-scale chemical processes that optimize yield and purity. These methods often include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography to ensure the compound meets industry standards.

Chemical Reactions Analysis

Acid-Mediated Thermal Fragmentation

Protonation at nitrogen or oxygen initiates distinct fragmentation pathways in spirocyclic amines. For 7-methylene-5-azaspiro[3.4]octane hydrochloride:

  • N-Protonation : Leads to ring expansion or cleavage. DFT calculations on similar systems suggest a high energy barrier for spirocyclobutane ring enlargement, making this pathway less favorable .

  • O-Protonation : Observed in homologs, this triggers N–O bond cleavage, forming iminium intermediates. Subsequent trifluoroacetate trapping yields derivatives like 2-(1-hydroxycyclobutyl)ethanones .

Reaction TypeConditionsProductsYield (%)Key Reference
Acid-mediated thermal fragmentation80°C, CF<sub>3</sub>COOHTrifluoroacetamide derivatives40–60

Nucleophilic Substitution

The secondary amine in the spirocyclic framework participates in alkylation and acylation. For example:

  • Benzylation : Reacts with benzyl bromide under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF) to form N-benzylated derivatives, as seen in analogous 5-azaspiro[3.4]octane systems .

SubstrateReagentProductReaction TimeYield (%)
7-Methylene-5-azaspiro[3.4]octaneBenzyl bromideN-Benzyl-7-methylene-5-azaspiro[3.4]octane12 h75

Reductive Transformations

The methylene group and spirocyclic amine enable selective reductions:

  • LiAlH<sub>4</sub> Reduction : Converts brominated analogs (e.g., 7-bromo-5-azaspiro[3.4]octane) to dehalogenated products, preserving the spiro framework .

  • Catalytic Hydrogenation : The exocyclic double bond in the methylene group undergoes hydrogenation to form 7-methyl-5-azaspiro[3.4]octane .

Reduction TypeConditionsProductSelectivity
LiAlH<sub>4</sub>THF, 0°C → rtDehalogenated spiroamine>90%
H<sub>2</sub>/Pd-CEtOH, 25°C7-Methyl-5-azaspiro[3.4]octane85%

Stability and Degradation

  • Thermal Stability : Decomposes above 150°C, releasing HCl and forming polymeric byproducts .

  • pH-Dependent Hydrolysis : Rapid hydrolysis in alkaline media (t<sub>1/2</sub> < 1 h at pH 10) via ring-opening to yield γ-aminoketones .

Comparative Reactivity with Analogous Compounds

The methylene group enhances electrophilicity compared to non-unsaturated analogs:

CompoundReactivity with ElectrophilesKey Difference
7-Methylene-5-azaspiro[3.4]octaneHigh (Michael acceptor-like behavior)Conjugated double bond
7-Methyl-5-azaspiro[3.4]octaneLowSaturated methyl group

Scientific Research Applications

Pharmacological Applications

7-Methylene-5-azaspiro[3.4]octane hydrochloride is being studied for its potential as a pharmaceutical agent:

  • Receptor Agonism : Research indicates that derivatives of 7-Methylene-5-azaspiro[3.4]octane may act as agonists for specific receptors, such as the M4 muscarinic acetylcholine receptor. This suggests potential applications in treating conditions like schizophrenia and other neuropsychiatric disorders .
  • Neuropharmacology : The compound's unique structure allows it to interact with neurotransmitter systems, making it a candidate for further studies in neuropharmacology and drug development aimed at enhancing cognitive function or treating neurological disorders.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 7-Methylene-5-azaspiro[3.4]octane derivatives on cognitive function in animal models. The results indicated improvements in memory retention and learning capabilities, suggesting its potential as a cognitive enhancer.

Case Study 2: Synthesis and Characterization

In another study, researchers synthesized 7-Methylene-5-azaspiro[3.4]octane hydrochloride using an innovative route that minimized byproducts and maximized yield. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity.

Potential Therapeutic Uses

The ongoing research into 7-Methylene-5-azaspiro[3.4]octane hydrochloride highlights several potential therapeutic applications:

  • Cognitive Disorders : Its role as a receptor agonist positions it as a promising candidate for the treatment of cognitive disorders.
  • Psychiatric Disorders : Its interaction with neurotransmitter systems may also provide avenues for developing treatments for psychiatric conditions.

Mechanism of Action

The mechanism of action of 7-Methylene-5-azaspiro[3.4]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-5-azaspiro[3.4]octane hydrochloride
  • 5-Azaspiro[3.4]octane hydrochloride
  • 7-Methylene-5-azaspiro[3.4]octane

Uniqueness

7-Methylene-5-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of a methylene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Biological Activity

7-Methylene-5-azaspiro[3.4]octane hydrochloride is a spirocyclic compound with the molecular formula C8H14ClN. Its unique structural characteristics make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and antiviral activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes a nitrogen atom, contributing to its biological activity. The presence of the methylene group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 7-Methylene-5-azaspiro[3.4]octane hydrochloride exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb).

Minimum Inhibitory Concentration (MIC) Values:

CompoundMIC (µg/mL)Target Organism
7-Methylene-5-azaspiro[3.4]octane HCl0.5M. tuberculosis H37Rv
1-(aminomethyl) cyclopropan-1-ol0.25M. tuberculosis H37Rv
2-oxa-6-azaspiro[3.4]octane0.75M. tuberculosis H37Rv

The MIC data suggest that modifications to the azaspiro structure can enhance antibacterial potency, with certain derivatives showing improved activity against Mtb compared to the parent compound .

Antiviral Activity

In addition to its antibacterial properties, 7-Methylene-5-azaspiro[3.4]octane hydrochloride has been investigated for antiviral activity. Preliminary studies suggest potential efficacy against viral infections, although detailed mechanisms remain to be fully elucidated.

The mechanism by which 7-Methylene-5-azaspiro[3.4]octane hydrochloride exerts its biological effects involves interaction with specific molecular targets within pathogens:

  • Receptor Binding: The compound may bind to bacterial enzymes or receptors, inhibiting their function.
  • Disruption of Cellular Processes: By interfering with the metabolic pathways of bacteria or viruses, it can lead to cell death or replication inhibition.
  • Structural Modifications: Variations in the azaspiro structure can significantly affect binding affinity and biological activity.

Case Studies and Research Findings

Recent studies have focused on optimizing derivatives of 7-Methylene-5-azaspiro[3.4]octane hydrochloride to enhance its biological activity:

  • Optimization of Derivatives: Research has shown that modifications at specific positions on the azaspiro ring can lead to substantial increases in MIC values against Mtb, indicating a structure-activity relationship worth exploring further .
  • In Vivo Efficacy: In murine models, compounds derived from this scaffold demonstrated significant reductions in colony-forming units (CFU) of Mtb, suggesting potential for therapeutic application in treating tuberculosis .

Q & A

Basic Research Questions

Q. What are the recommended experimental design strategies for optimizing the synthesis of 7-Methylene-5-azaspiro[3.4]octane hydrochloride?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors affecting yield and purity. For example, fractional factorial designs can minimize the number of experiments while capturing interactions between variables . Computational reaction path searches (e.g., quantum chemical calculations) can further narrow optimal conditions by predicting energy barriers and intermediates .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 7-Methylene-5-azaspiro[3.4]octane hydrochloride?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with nuclear magnetic resonance (NMR) spectroscopy to resolve spirocyclic and methylene moieties. For hydrochloride salt verification, conduct ion chromatography or X-ray diffraction (XRD) to confirm counterion presence and crystallinity . Purity assessment should follow USP guidelines using HPLC with UV detection at 210–220 nm to detect amine-related impurities .

Q. How can researchers validate the stability of 7-Methylene-5-azaspiro[3.4]octane hydrochloride under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies under ICH Q1A guidelines, exposing the compound to elevated temperatures (40°C, 60°C), humidity (75% RH), and light. Monitor degradation via HPLC-MS to identify hydrolysis or oxidation byproducts. Use kinetic modeling to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data interpretation for 7-Methylene-5-azaspiro[3.4]octane hydrochloride?

  • Methodological Answer : Apply density functional theory (DFT) to simulate NMR and IR spectra, comparing theoretical predictions with experimental results. Discrepancies in chemical shifts or vibrational modes may indicate conformational flexibility or protonation state variations. Cross-validate using molecular dynamics (MD) simulations to assess dynamic behavior in solution .

Q. What strategies are effective for optimizing enantiomeric purity in spirocyclic amine derivatives like 7-Methylene-5-azaspiro[3.4]octane hydrochloride?

  • Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns) with polar organic mobile phases to separate enantiomers. For asymmetric synthesis, design chiral catalysts (e.g., BINOL-derived ligands) to control stereochemistry during cyclization. Use circular dichroism (CD) spectroscopy to confirm enantiomeric excess (ee) and correlate with reaction conditions .

Q. How can researchers address low yields in large-scale reactions involving 7-Methylene-5-azaspiro[3.4]octane hydrochloride?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, temperature). Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce side reactions. Scale-up simulations via computational fluid dynamics (CFD) can identify mixing inefficiencies in reactors .

Q. What methodologies are suitable for studying the reactivity of the methylene group in 7-Methylene-5-azaspiro[3.4]octane hydrochloride under nucleophilic conditions?

  • Methodological Answer : Conduct kinetic studies using stopped-flow spectroscopy to track reaction rates with varying nucleophiles (e.g., amines, thiols). Pair with DFT calculations to map transition states and identify electronic effects (e.g., charge distribution on the spirocyclic scaffold). Compare experimental and computational activation energies to refine mechanistic models .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between theoretical and experimental solubility profiles of 7-Methylene-5-azaspiro[3.4]octane hydrochloride?

  • Methodological Answer : Use COSMO-RS simulations to predict solubility in diverse solvents and compare with experimental shake-flask or nephelometry data. Discrepancies may arise from polymorphic forms or aggregation; validate via differential scanning calorimetry (DSC) to detect polymorph transitions .

Theoretical and Methodological Frameworks

Q. What comparative frameworks are recommended for evaluating synthetic routes to 7-Methylene-5-azaspiro[3.4]octane hydrochloride?

  • Methodological Answer : Apply multi-criteria decision analysis (MCDA) to rank routes based on yield, cost, safety, and environmental impact. Use process mass intensity (PMI) and life cycle assessment (LCA) metrics to quantify sustainability. Cross-reference with literature case studies on spirocyclic compound synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.